molecular formula C17H13ClN2O2 B1353035 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-10-6

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1353035
M. Wt: 312.7 g/mol
InChI Key: MFDZVWYHGSJHSG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, more commonly known as 4-chloro-4-methyl-pyrazole-5-carboxylic acid, is a small molecule that has been studied extensively in recent years due to its potential applications in various fields of science. This compound is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 223.6 g/mol. It is soluble in many organic solvents such as ethanol, methanol, and acetone. It is also soluble in water, making it an ideal candidate for a range of applications.

Scientific Research Applications

Crystal Structure Determination

The study by Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis of pyrazole derivatives, highlighting the complexity of identifying regioisomers using spectroscopic techniques. Single-crystal X-ray analysis was crucial for unambiguous structure determination, demonstrating the importance of this compound in crystallography and molecular structure elucidation Kumarasinghe, Hruby, & Nichol, 2009.

Antimicrobial and Anticancer Potential

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating the potential therapeutic applications of these derivatives Hafez, El-Gazzar, & Al-Hussain, 2016.

Synthesis of Thiazolidinone, Thiazole, and Thiazoline Derivatives

Khalifa, Nossier, and Al-Omar (2017) explored the use of a related compound in the synthesis of thiazolidinone, thiazole, and thiazoline derivatives. This research highlights the compound's utility in generating pharmacophore linked derivatives with potential pharmaceutical applications Khalifa, Nossier, & Al-Omar, 2017.

Optical Nonlinearity and Potential NLO Materials

Chandrakantha, Isloor, Sridharan, Philip, Shetty, and Padaki (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. The findings suggest that certain compounds, especially those with carboxylic acid and ester substituents, are promising candidates for optical limiting applications, indicating the role of such pyrazole derivatives in developing nonlinear optical (NLO) materials Chandrakantha et al., 2013.

Dyes and Pigments

Tao, Zhao, Wang, Qian, and Huang (2019) used 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a similar compound, as a coupling component to produce carboxylic pyrazolone-based heterocyclic dyes. The study demonstrated how substituent effects on aromatic rings and the type of heterocyclic rings influence the λmax of these dyes, contributing to the field of dyes and pigments Tao, Zhao, Wang, Qian, & Huang, 2019.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZVWYHGSJHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

618102-10-6
Record name 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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